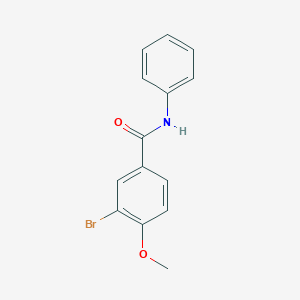

3-bromo-4-methoxy-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12BrNO2 |

|---|---|

Molecular Weight |

306.15 g/mol |

IUPAC Name |

3-bromo-4-methoxy-N-phenylbenzamide |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |

InChI Key |

NNSHXSLVAWXCRS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Methoxy N Phenylbenzamide and Its Analogues

General Strategies for N-Phenylbenzamide Synthesis

The formation of the amide bond between a benzoic acid derivative and an aniline (B41778) is the cornerstone of N-phenylbenzamide synthesis. This transformation can be accomplished through various coupling techniques, each with its own advantages regarding efficiency, substrate scope, and reaction conditions.

Amide Coupling Reactions

Amide coupling reactions are the most common methods for forming amide bonds and typically involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. mychemblog.comhepatochem.com

Modern peptide coupling reagents are widely used for the efficient synthesis of amides under mild conditions. mychemblog.comhepatochem.com One of the most effective reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.compeptide.com HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine. fishersci.co.uk The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). fishersci.co.ukcommonorganicchemistry.com This method is known for its high yields, fast reaction times, and low rates of racemization for chiral substrates. peptide.comnih.gov

For the synthesis of a 3-bromo-4-methoxy-N-phenylbenzamide precursor, 4-methoxybenzoic acid could be coupled with aniline using HATU, followed by subsequent regioselective bromination. The table below illustrates typical conditions and yields for HATU-mediated amide coupling.

Table 1: Examples of HATU-mediated Amide Coupling Reactions

| Carboxylic Acid | Amine | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Boc-valine | 4-amino-N-(4-methoxybenzyl)benzamide | DIPEA | DMF | 38 | nih.gov |

| Generic Acid | Generic Amine | DIEA | DMF | 63 | commonorganicchemistry.com |

A classic and robust method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride. mychemblog.com This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting acid chloride is then reacted with the amine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. mychemblog.comfishersci.co.uk This method, often referred to as the Schotten-Baumann reaction, is highly efficient and widely applicable. mychemblog.com

In the context of synthesizing this compound, 3-bromo-4-methoxybenzoic acid would first be converted to 3-bromo-4-methoxybenzoyl chloride. This intermediate can then be reacted with aniline to form the final product. This approach is often cost-effective for large-scale synthesis. rsc.org

Table 2: Synthesis of N-Phenylbenzamides via Acid Chlorides

| Acid Chloride | Amine | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoyl chloride | Aniline | Pyridine | - | 98 | d-nb.infonih.gov |

| 4-Bromobenzoyl chloride | Aniline | Dihydrolevoglucosenone | - | - | researchgate.net |

Nucleophilic Substitution Reactions (e.g., with 1,3-diphenylthiourea)

An unconventional yet effective method for synthesizing N-phenylbenzamides involves a nucleophilic substitution reaction utilizing 1,3-diphenylthiourea. unair.ac.idresearchgate.net In this approach, a substituted benzoyl chloride reacts with 1,3-diphenylthiourea in the presence of a base like triethylamine. unair.ac.idresearchgate.net The reaction proceeds through a proposed imino alcohol-amide tautomerism and a rearrangement intermediate to furnish the N-phenylbenzamide in high purity and yield. unair.ac.idresearchgate.net This method presents an alternative to traditional amine-based nucleophiles and utilizes an inexpensive commodity chemical. unair.ac.idresearchgate.net

Table 3: N-Phenylbenzamide Synthesis using 1,3-Diphenylthiourea

| Benzoyl Chloride Derivative | Reagent | Base | Solvent | Temperature (°C) | Reference |

|---|

Oxidative Amidation and Aminocarbonylation Approaches

More recent developments in organic synthesis have led to methods that form amide bonds through oxidative or carbonylative pathways, often offering alternative substrate scopes and milder conditions.

Oxidative Amidation: This approach allows for the synthesis of benzamides from precursors like aldehydes or benzylamines. researchgate.net For instance, an aromatic aldehyde can react directly with an amine in the presence of an oxidant and, often, a catalyst. organic-chemistry.org Common systems include iodine-tert-butyl hydroperoxide (I₂-TBHP) or metal-free visible-light photocatalysis using air as the oxidant. researchgate.netorganic-chemistry.org These methods provide a direct route to amides, bypassing the need to prepare a carboxylic acid.

Aminocarbonylation: Palladium-catalyzed aminocarbonylation is a powerful method for synthesizing amides from aryl halides. organic-chemistry.orgd-nb.info In this reaction, an aryl halide (e.g., an aryl iodide or bromide) is reacted with an amine and carbon monoxide (CO) in the presence of a palladium catalyst. organic-chemistry.org This process directly introduces the carbonyl group and forms the amide bond in a single step. For the synthesis of this compound, this could potentially involve the aminocarbonylation of 1,3-dibromo-2-methoxybenzene (B1584050) with aniline, although selectivity could be a challenge.

Table 4: Examples of Aminocarbonylation Reactions

| Aryl Halide | Amine | CO Source | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Iodides | Various amines | CO gas (1 atm) | Allylic Palladium-NHC | High | organic-chemistry.org |

| Aryl Iodides | Methoxylamine HCl | Mo(CO)₆ | Pd catalyst (phosphine-free) | Excellent | organic-chemistry.org |

Regioselective Bromination of N-Phenylbenzamide Cores

To synthesize this compound, the bromine atom must be introduced specifically at the C-3 position of the benzoyl ring. This requires a regioselective bromination reaction. The directing effects of the substituents on the aromatic ring are crucial in determining the position of electrophilic attack.

In a 4-methoxy-N-phenylbenzamide precursor, the methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group. The N-phenylcarboxamide group (-CONHPh) is a deactivating, meta-directing group. The powerful activating effect of the methoxy group will dominate, directing the incoming electrophile (Br⁺) to the positions ortho to it, which are C-3 and C-5.

Therefore, direct bromination of 4-methoxy-N-phenylbenzamide is expected to yield the desired 3-bromo isomer, potentially along with the 3,5-dibromo byproduct if the reaction is not carefully controlled. Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent. mdpi.commdpi.com The use of NBS is often preferred as it is easier to handle and can provide higher selectivity. mdpi.com Factors such as the solvent, temperature, and choice of brominating agent can be optimized to maximize the yield of the desired monobrominated product. organic-chemistry.orgresearchgate.net

Bromination Reagents and Catalytic Systems

The introduction of a bromine atom onto the benzamide (B126) scaffold is typically achieved through electrophilic aromatic substitution. A variety of brominating agents and catalytic systems can be employed for this purpose.

Commonly used reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The reactivity of these reagents can be enhanced, and selectivity can be controlled through the use of catalysts. For instance, the bromination of activated aromatic rings can be readily accomplished at or below room temperature using Br₂ or NBS. commonorganicchemistry.com For less reactive substrates, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is often used in conjunction with Br₂ to increase the electrophilicity of the bromine.

Modern approaches have also focused on developing more regioselective and environmentally benign catalytic systems. organic-chemistry.org These include:

Zeolites: These microporous materials can induce high para-selectivity in the bromination of certain aromatic substrates. researchgate.netnih.gov

Transition Metal Catalysts: Copper salts have been shown to be effective in promoting C-H bromination of quinoline (B57606) amides, selectively installing bromine at the C5-position. beilstein-journals.org

Peptide Catalysts: Simple tetrapeptides have been utilized to catalyze the enantioselective bromination of atropisomeric benzamides, highlighting the potential for asymmetric synthesis. nih.gov

Oxidative Bromination: Systems using a bromide salt (e.g., KBr or NH₄Br) with an oxidant like Oxone or H₂O₂ provide an alternative to using molecular bromine. organic-chemistry.org For example, a Fe₃O₄@SiO₂/CuO nanocatalyst with KBr and O₂ as a green oxidant has been used for highly regioselective aerobic bromination of aromatic compounds. tandfonline.combohrium.comtandfonline.com

The choice of reagent and catalyst depends on the specific substrate and the desired outcome, with a focus on achieving high yield and selectivity under mild conditions. organic-chemistry.org

Control of Substitution Patterns for Bromination

Achieving regioselectivity, such as bromination specifically at the 3-position of a 4-methoxy-N-phenylbenzamide precursor, is governed by the directing effects of the existing substituents on the aromatic ring. nih.gov

In the case of a 4-methoxy-N-phenylbenzamide, two main directing groups are present on the benzoic acid portion:

Methoxy Group (-OCH₃): This is a strong activating group and an ortho, para-director. Since the para-position (position 4) is already occupied, it strongly directs incoming electrophiles to the ortho-positions (positions 3 and 5).

N-phenylamido Group (-CONHPh): This group is generally a deactivating group and a meta-director.

The interplay between these two groups determines the final position of bromination. The powerful activating and directing effect of the methoxy group typically dominates, favoring substitution at the positions ortho to it. nih.gov Therefore, in the electrophilic bromination of 4-methoxy-N-phenylbenzamide, the bromine atom is preferentially introduced at the 3-position.

Theoretical analyses based on ab initio calculations confirm that π-donor substituents, like a methoxy group, direct electrophilic aromatic bromination preferentially to the para position, followed by the ortho position. nih.gov When the para position is blocked, the ortho position becomes the primary site of reaction. This inherent electronic preference allows for the controlled synthesis of this compound.

Introduction and Functionalization of Methoxy Groups

The methoxy group can be introduced onto the aromatic ring either by modifying a precursor or by starting with a molecule that already contains the desired substitution.

Alkylation/Etherification Strategies

One common strategy for introducing a methoxy group is through the Williamson ether synthesis, which involves the alkylation of a hydroxyl group. This process typically involves deprotonating a phenol (B47542) precursor with a base to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.

For the synthesis of 4-methoxy-substituted benzamides, a precursor such as 4-hydroxybenzoic acid can be used. The hydroxyl group is first methylated before subsequent reactions to form the amide bond and perform bromination.

Precursors with Methoxy Substitution

3-Amino-4-methoxybenzoic acid: This compound is a valuable starting material. The synthesis of the final benzamide can be achieved by first protecting the amino group, followed by activation of the carboxylic acid (e.g., conversion to an acyl chloride) and subsequent reaction with aniline to form the amide bond. The amino group can later be diazotized and substituted, or it can be a site for further derivatization.

4-Bromo-3-methoxybenzoic acid: This precursor already contains both the bromo and methoxy substituents in the desired positions. The synthesis of this compound from this starting material is straightforward, involving the formation of an amide bond between the carboxylic acid and aniline. This is typically achieved by activating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with aniline.

A patent describes a multi-step synthesis starting from 3-nitro-4-chlorobenzoic acid, where the chloro group is displaced by a methoxy group from methanol (B129727) in the presence of a base, followed by reduction of the nitro group to an amine, yielding 3-amino-4-methoxy-N-phenylbenzamide. google.com

Derivatization and Further Functionalization of the Benzamide Scaffold

The this compound scaffold serves as a versatile platform for introducing additional chemical diversity. The bromine atom is particularly useful as a handle for various cross-coupling reactions. nih.govacs.org

Introduction of Additional Substituents

Further functionalization can be achieved by targeting the bromine atom or other positions on the aromatic rings. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov

Amino and Methylamino Groups: The bromo substituent can be replaced with amino or substituted amino groups through reactions like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between the aryl bromide and an amine.

Piperazinyl Groups: Similarly, piperazine (B1678402) and its derivatives can be introduced at the 3-position via Buchwald-Hartwig amination to generate piperazinyl-substituted N-phenylbenzamides. researchgate.net This class of compounds has been explored for various biological activities.

The table below summarizes some of the key synthetic transformations discussed.

Table 1. Summary of Synthetic Methodologies

| Reaction Type | Section | Reagents/Precursors | Purpose |

|---|---|---|---|

| Bromination | 2.2.1 | Br₂/Lewis Acid, NBS, KBr/Oxidant | Introduction of bromine onto the aromatic ring. |

| Methoxy Group Introduction | 2.3.1 | Phenol precursor + Methylating agent | Alkylation of a hydroxyl group to form a methoxy ether. |

| Amide Formation | 2.3.2 | 4-Bromo-3-methoxybenzoic acid + Aniline | Direct formation of the target benzamide from a pre-functionalized acid. |

C-C Coupling Reactions of Brominated Benzamides (e.g., reductive C-C coupling)

The carbon-carbon (C-C) bond is a fundamental linkage in organic chemistry, and its formation is a key step in the synthesis of more complex molecules from simpler precursors. For brominated benzamides such as this compound, the bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the benzamide core, leading to a diverse array of analogues. While direct reductive C-C coupling of two different aryl halides is a developing area, the principles are extensions of well-established cross-coupling methodologies.

Reductive cross-coupling reactions are emerging as powerful methods for C-C bond formation as they can directly couple two electrophiles, such as two aryl halides, avoiding the pre-formation of organometallic reagents. An efficient palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides has been developed. rsc.org These reactions typically proceed in the presence of a palladium catalyst and a reducing agent.

More broadly, traditional cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely employed for C-C bond formation with aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl structures. wikipedia.orglibretexts.orgyonedalabs.com This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide (such as a brominated benzamide) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. organic-chemistry.org For the synthesis of analogues of this compound, the Suzuki-Miyaura coupling can be used to introduce various aryl or heteroaryl substituents at the 3-position.

A typical catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)2/NHC | K2CO3 | DMF/H2O | High |

| 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Toluene | Good |

| 3-Bromobenzenesulfonate | Arylboronic acids | Palladium catalyst | Base | Organic Solvent | Good |

Note: This table presents examples of Suzuki-Miyaura coupling with various aryl bromides as illustrative examples of the reaction's applicability.

Heck Coupling

The Heck reaction, another palladium-catalyzed process, forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgwikipedia.org This reaction is an effective method for the arylation of alkenes and has been widely applied in organic synthesis. organic-chemistry.org For brominated benzamides, the Heck reaction can be utilized to introduce alkenyl substituents. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. mdpi.com

The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

Table 2: Examples of Heck Coupling with Aryl Bromides

| Aryl Bromide | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Styrene | Pd(OAc)2/NHC | K2CO3 | DMF/H2O | High |

| Iodobenzene | Styrene | PdCl2 | KOAc | Methanol | Good |

| Aryl Bromides | Styrene | Pd(II) phosphine (B1218219) complex | Base | Organic Solvent | Excellent |

Note: This table provides examples of the Heck coupling reaction with different aryl bromides to demonstrate the scope of the reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, typically an amine that can also serve as the solvent. wikipedia.orgyoutube.com The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. libretexts.org In the context of this compound, this reaction would allow for the introduction of an alkynyl group at the 3-position.

The catalytic cycle of the Sonogashira coupling is thought to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper acetylide is formed from the terminal alkyne and the copper(I) salt. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product. wikipedia.orgyoutube.com

Table 3: Examples of Sonogashira Coupling with Aryl Halides

| Aryl Halide | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Iodides | Terminal Alkynes | Pd(PPh3)4 | CuI | Et3N | THF | Good |

| Aryl Bromides | Phenylacetylene | Pd(OAc)2/Ligand | CuI | Amine | Organic Solvent | High |

| Aryl Iodides/Bromides | Terminal Alkynes | Dipyridylpalladium complex | None | TBAA | NMP | Good |

Note: This table illustrates the Sonogashira coupling with various aryl halides as representative examples.

Multi-component Reaction Strategies (e.g., one-pot three-component reactions)

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all the reactants. elsevierpure.commdpi.com These reactions are highly efficient and atom-economical, often leading to complex molecular structures in a single synthetic operation. For the synthesis of N-phenylbenzamide derivatives, multi-component strategies can offer a convergent and streamlined approach.

One plausible one-pot, three-component strategy for the synthesis of N-phenylbenzamide analogues could involve the reaction of a benzoic acid derivative, an aniline, and a coupling agent in a single pot. While this is a common approach for amide bond formation, more sophisticated MCRs can construct the entire benzamide scaffold from simpler precursors.

A notable example of a multi-component reaction for the synthesis of N-arylamides involves the reaction of aldoximes and aryl halides. nih.gov A heterogeneous copper oxide/porous carbon material has been shown to catalyze the one-pot synthesis of N-arylamides from these starting materials. nih.gov This method provides an alternative to traditional amidation reactions.

Another relevant multi-component approach is the palladium-catalyzed synthesis of 2-arylquinazolinones from anthranilamide, aryl bromide, and carbon monoxide. In this reaction, the N-(2-carbamoylphenyl)benzamide is formed as a key intermediate which then undergoes intramolecular condensation. mdpi.com This highlights how MCRs can be employed to build up related heterocyclic structures from benzamide precursors or to form the benzamide moiety en route to a more complex target.

Table 4: Examples of Multi-component Reactions for Amide Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Promoter | Product Type |

|---|---|---|---|---|

| Dimethyl phthalate | Substituted anilines | Pyridazine-4,5-diamine | Phosphoric acid | Imidazopyridazine-based N-phenylbenzamides |

| Aldoxime | Aryl halide | - | CuO/Carbon material | N-Arylamides |

| Anthranilamide | Aryl bromide | Carbon monoxide | Pd(OAc)2/Ligand | 2-Arylquinazolinones (via N-phenylbenzamide intermediate) |

Note: This table showcases different multi-component strategies that can be used for the synthesis of N-phenylbenzamides and related compounds.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4 Methoxy N Phenylbenzamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like 3-bromo-4-methoxy-N-phenylbenzamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and spatial relationships. ontosight.aiteras.ng

In the ¹H NMR spectrum of N-phenylbenzamide derivatives, signals are typically observed in distinct regions. The aromatic protons of the two phenyl rings usually appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. mdpi.com The proton of the amide (N-H) group is often observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically appearing far downfield (around δ 10.0 ppm or higher in DMSO-d₆). jst.go.jpnih.gov The methoxy (B1213986) (–OCH₃) group protons characteristically resonate as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm. nih.govmdpi.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For benzamide (B126) derivatives, the carbonyl carbon (C=O) signal is characteristically found in the highly deshielded region, around δ 165-167 ppm. mdpi.comjst.go.jp The carbon atoms of the aromatic rings appear in the δ 110-150 ppm range. The carbon attached to the bromine atom is influenced by the halogen's electron-withdrawing and anisotropic effects, while the carbon of the methoxy group typically appears around δ 55-60 ppm. jst.go.jpnih.gov

While specific spectral data for this compound is not widely published, data from closely related analogs like 4-bromo-3-methoxy-N-phenylbenzamide and 3-amino-N-(4-bromophenyl)-4-methoxybenzamide provide valuable insights into the expected chemical shifts. jst.go.jpnih.gov For instance, in an isomer, 4-bromo-3-hydroxy-N-phenylbenzamide, the aromatic protons were observed between δ 7.64 and 7.74 ppm, with the amide proton at δ 10.25 ppm in DMSO-d₆. jst.go.jp

Table 1: Representative NMR Data for a Closely Related Compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide

| Nucleus | Chemical Shift (δ ppm) | Description | Source |

| ¹H NMR | 10.10 (s, 1H) | Amide (NH) proton | mdpi.com |

| 7.74 (d, 2H) | Aromatic protons | mdpi.com | |

| 7.51 (d, 2H) | Aromatic protons | mdpi.com | |

| 7.21 (m, 2H) | Aromatic protons | mdpi.com | |

| 6.90 (d, 1H) | Aromatic proton | mdpi.com | |

| 4.97 (s, 2H) | Amino (NH₂) protons | mdpi.com | |

| 3.84 (s, 3H) | Methoxy (OCH₃) protons | mdpi.com | |

| ¹³C NMR | 165.5 | Carbonyl (C=O) carbon | mdpi.com |

| 150.1, 137.3, 136.5, 131.9, 127.3, 121.5, 117.3, 116.6, 113.6, 109.6 | Aromatic and vinyl carbons | mdpi.com | |

| 55.6 | Methoxy (OCH₃) carbon | mdpi.com | |

| Data recorded in DMSO-d₆ and CDCl₃. |

Mass Spectrometry (MS) for Molecular Weight Confirmation (e.g., ESI-HRMS, EI-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and aiding in the determination of its elemental composition. ontosight.ai Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used, with High-Resolution Mass Spectrometry (HRMS) providing highly accurate mass measurements. nih.govresearchgate.net

For this compound (C₁₄H₁₂BrNO₂), the theoretical monoisotopic mass can be calculated. ESI-HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). nih.gov

In a study of the related compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (C₁₄H₁₃BrN₂O₂), ESI-HRMS analysis confirmed its molecular formula. nih.govmdpi.com The calculated m/z for the protonated molecule [M+H]⁺ was 321.02387, and the experimentally observed value was 321.02365, demonstrating the high accuracy of the technique. nih.govmdpi.com Similarly, ESI-MS for the isomer 4-bromo-3-methoxy-N-phenylbenzamide showed an [M+H]⁺ ion at m/z 306.0110. jst.go.jp

Table 2: Expected and Observed Mass Spectrometry Data for Benzamide Derivatives

| Compound | Formula | Technique | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Source |

| This compound | C₁₄H₁₂BrNO₂ | ESI-HRMS (Predicted) | 306.0124 | - | jst.go.jp |

| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | C₁₄H₁₃BrN₂O₂ | ESI-HRMS | 321.02387 | 321.02365 | nih.govmdpi.com |

| 4-Bromo-3-methoxy-N-phenylbenzamide | C₁₄H₁₂BrNO₂ | ESI-MS | 306.0124 | 306.0110 | jst.go.jp |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ontosight.ai It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. The key functional groups and their expected vibrational frequencies are:

N-H Stretching: The amide N-H bond typically shows a moderate to strong absorption band in the region of 3300-3500 cm⁻¹. researchgate.net In N-phenylbenzamide derivatives, this peak is often observed around 3330 cm⁻¹.

C=O Stretching: The amide carbonyl (C=O) group gives rise to a very strong and sharp absorption band, which is one of the most prominent features in the spectrum. This "amide I" band is typically found between 1630 and 1680 cm⁻¹. For various N-phenylbenzamide derivatives, this peak has been reported around 1645-1654 cm⁻¹. nih.govdovepress.com

C-N Stretching and N-H Bending: The "amide II" band, which results from a combination of C-N stretching and N-H bending vibrations, appears in the 1510-1570 cm⁻¹ region. lew.ro

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to show strong C-O stretching bands. The asymmetric stretching usually appears around 1250 cm⁻¹, and the symmetric stretching is found near 1020-1040 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl rings include C-H stretching just above 3000 cm⁻¹ and C=C bond stretching vibrations in the 1450-1600 cm⁻¹ range. mdpi.com

C-Br Stretching: The carbon-bromine bond vibration appears in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

These characteristic peaks collectively provide a spectral fingerprint that confirms the presence of the core benzamide structure along with its specific substituents. mdpi.comdovepress.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are fundamental for the isolation and purity assessment of synthesized organic compounds. rsc.org Thin-Layer Chromatography (TLC) and column chromatography are the most common methods employed in the purification of N-phenylbenzamide derivatives. jst.go.jpnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. umich.edu For benzamide derivatives, TLC is typically performed on plates coated with silica (B1680970) gel, a polar stationary phase. rsc.orgnih.gov The mobile phase is usually a mixture of nonpolar and polar organic solvents, such as hexane (B92381) and ethyl acetate (B1210297). rsc.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used to assess purity. umich.edu

Column Chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. rsc.org Similar to TLC, it most often utilizes silica gel as the stationary phase packed into a glass column. The crude product mixture is loaded onto the top of the column, and a solvent system (eluent), often determined by preliminary TLC analysis, is passed through the column. jst.go.jprsc.org Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing them to be collected as separate fractions. For N-phenylbenzamide derivatives, a common eluent system is a gradient of ethyl acetate in hexane. jst.go.jprsc.org The purity of the collected fractions is then typically confirmed by TLC. rsc.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 3-bromo-4-methoxy-N-phenylbenzamide and its analogs, docking studies have been instrumental in identifying potential binding modes within the active sites of various biological targets.

Binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between a ligand and its receptor. Lower energy scores typically indicate a more stable and favorable interaction. Docking studies on benzamide (B126) derivatives have shown that these compounds can achieve significant binding affinities with various protein targets. For instance, in studies targeting DNA, derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides, which share a core N-phenylbenzamide structure, have been docked against the DNA duplex (PDB ID: 1N37). nih.govrsc.org The docking scores calculated using tools like AutoDock highlight the potential for these compounds to interact with DNA. nih.gov Similarly, novel imidazole-based N-phenylbenzamide derivatives have been docked against the ABL1 kinase protein, with active compounds showing a higher affinity for the target receptor than control substances. nih.gov

Table 1: Representative Docking Scores of Benzamide Scaffolds Against Various Targets

| Compound Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides | DNA (1N37) | Not explicitly stated, but noted as significant | nih.gov, rsc.org |

| Imidazole-based N-phenylbenzamides | ABL1 Kinase | Higher than control | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | Not explicitly stated | researchgate.net |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | Not explicitly stated | researchgate.net |

Note: Specific values for this compound are inferred from studies on structurally related compounds.

Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This information is key to understanding the compound's mechanism of action.

For example, the docking of potent quinazoline-benzamide hybrids into the DNA duplex (PDB ID 1N37) showed interactions with specific base pairs, including DG B:13, DG A:5, DC B:12, and DC A:4, suggesting a mechanism of action as DNA intercalators. nih.govrsc.org In another study, it was found that introducing a methoxy (B1213986) group ortho to the amide carbonyl could stabilize a planar conformation of the benzamide core, which is crucial for binding. nih.gov This planarity allows for key interactions, such as a hydrogen bond network with residues like Lys40 and Glu57 in maternal embryonic leucine (B10760876) zipper kinase (MELK). nih.gov Furthermore, molecular modeling of a highly active benzamide derivative against acetylcholinesterase (AChE) and β-secretase (BACE1) was performed to elucidate its potential mechanism of action. researchgate.net

Molecular Dynamics (MD) Simulations for Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, predicting how the ligand-receptor complex behaves over time. These simulations are essential for assessing the stability of the predicted binding mode. semanticscholar.orgnih.gov

MD simulations, often performed for durations such as 10 nanoseconds using software like NAMD, are used to analyze the trajectory and conformational changes of the complex. semanticscholar.orgnih.gov For new imidazole-based N-phenylbenzamide derivatives, MD simulations revealed that the most active compounds form stable complexes with the ABL1 kinase protein. nih.gov The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable trajectory and consistent interaction profile throughout the simulation validate the initial docking results and confirm the stability of the complex. nih.govsemanticscholar.org

Theoretical Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. For benzamides, SAR studies have provided a theoretical basis for optimizing their potency.

The presence and position of substituents on the benzamide core are critical. The bromine atom at the 3-position and the methoxy group at the 4-position of this compound are expected to significantly influence its electronic and steric properties, thereby affecting its binding capabilities. ontosight.ai For instance, in a series of benzamides designed as Mycobacterium tuberculosis inhibitors, a bromo substituent was found to have activity comparable to a 3-pyridine group. acs.org The introduction of a methoxy group has been shown to increase binding affinity by as much as 10-fold in certain kinase inhibitors by stabilizing the desired planar conformation for optimal receptor interaction. nih.gov The N-phenyl ring itself is a key pharmacophore, and substitutions on this ring can drastically alter activity. acs.orgnih.gov These findings collectively suggest that the specific arrangement of the bromo, methoxy, and N-phenyl groups in the target compound is a promising foundation for potent biological activity.

Prediction of ADME Parameters for Lead Optimization

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development to ensure it has favorable pharmacokinetics. semanticscholar.org Computational tools like SwissADME are widely used to predict these parameters early in the discovery process. nih.govsemanticscholar.org

For N-phenylbenzamide derivatives, computational ADME predictions have been employed to assess their drug-likeness based on criteria such as Lipinski's Rule of Five. nih.govresearchgate.net These studies predict parameters including human oral absorption, CNS penetration, and metabolic stability. researchgate.netunisi.it The results for related compounds suggest that the N-phenylbenzamide scaffold can be modified to produce derivatives with favorable ADME profiles, reinforcing their potential for further development as therapeutic agents. nih.gov

Table 2: Predicted ADME Properties for a Representative Benzamide Scaffold

| Parameter | Predicted Value/Descriptor | Significance | Reference |

|---|---|---|---|

| Physicochemical Properties | nih.gov, researchgate.net | ||

| Molecular Weight | Varies (e.g., <500 g/mol ) | Adherence to Lipinski's Rule | researchgate.net |

| LogP | Varies (e.g., <5) | Lipophilicity, affects absorption and distribution | nih.gov |

| H-bond Donors | Varies (e.g., <5) | Adherence to Lipinski's Rule | nih.gov |

| H-bond Acceptors | Varies (e.g., <10) | Adherence to Lipinski's Rule | nih.gov |

| Pharmacokinetics | semanticscholar.org, researchgate.net | ||

| Human Oral Absorption | Good to Moderate | Bioavailability after oral administration | researchgate.net |

| CNS Penetration | Generally Low | Likelihood of crossing the blood-brain barrier | researchgate.net |

| Drug-Likeness | nih.gov | ||

| Lipinski's Rule of Five | 0-1 violations | Indicates potential as an orally active drug | nih.gov, researchgate.net |

Note: These are generalized predictions based on studies of related N-phenylbenzamide derivatives.

Conclusion and Future Perspectives

Summary of Research Advances for 3-Bromo-4-methoxy-N-phenylbenzamide and its Analogues

Research into this compound and its analogues has revealed a scaffold with significant potential for therapeutic applications. While direct studies on this compound are limited, research on its close analogues has provided substantial insights into its possible biological activities.

A key area of investigation has been in the development of antiviral agents. Notably, a series of N-phenylbenzamide derivatives have been synthesized and evaluated for their activity against Enterovirus 71 (EV 71), the causative agent of hand-foot-mouth disease. researchgate.netnih.govmdpi.com Within this series, the analogue 3-amino-N-(4-bromophenyl)-4-methoxybenzamide emerged as a particularly promising lead compound. It demonstrated potent activity against various EV 71 strains with IC50 values in the low micromolar range and exhibited significantly lower cytotoxicity compared to the reference drug pirodavir. researchgate.netnih.gov This highlights the potential of the N-phenylbenzamide core in combating viral infections.

Furthermore, the broader benzamide (B126) class, to which this compound belongs, is recognized for a wide spectrum of biological activities, including antitumor, antibacterial, and anti-Alzheimer's properties. nih.gov For instance, derivatives of N-phenylbenzamide have been explored as potential anticancer agents. Studies on imidazole-based N-phenylbenzamide derivatives have shown good cytotoxic activity against cancer cell lines, with some compounds exhibiting IC50 values between 7.5 and 11.1 μM. nih.gov

Additionally, research has pointed towards the utility of the this compound moiety in targeting other biological pathways. For example, it has been incorporated into the design of benzazole derivatives aimed at inhibiting heparanase, an enzyme implicated in cancer metastasis and inflammation. unipr.it The synthesis of 3-bromo-N-(4-formylphenyl)-4-methoxybenzamide serves as a key intermediate in creating more complex molecules for such applications. unipr.it

The table below summarizes the biological activities of selected N-phenylbenzamide analogues.

| Compound Name | Target/Activity | Key Findings |

| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | Antiviral (Enterovirus 71) | Active at low micromolar concentrations (IC50: 5.7 ± 0.8–12 ± 1.2 μM) with low cytotoxicity. researchgate.netnih.gov |

| Imidazole-based N-phenylbenzamide derivatives | Anticancer | Good cytotoxic activity against tested cancer cell lines (IC50: 7.5 - 11.1 μM). nih.gov |

| Benzazole derivatives incorporating the this compound structure | Anti-heparanase | Designed for potential inhibition of heparanase. unipr.it |

Unexplored Research Avenues and Challenges

Despite the promising findings with its analogues, the biological profile of this compound itself remains largely uncharted territory. A significant unexplored avenue is the comprehensive biological evaluation of this specific compound across a wide range of assays to determine its full therapeutic potential.

Key unexplored research avenues include:

Broad-Spectrum Biological Screening: The focused research on antiviral and anti-heparanase activity for its analogues suggests that this compound should be screened against a broader panel of biological targets. This could include various cancer cell lines, bacterial and fungal strains, and a wider range of viruses.

Structure-Activity Relationship (SAR) Studies: There is a clear need for systematic SAR studies centered on the this compound core. The impact of the bromo and methoxy (B1213986) groups at the 3 and 4 positions, respectively, on the N-phenyl ring needs to be thoroughly investigated to understand their contribution to biological activity.

Exploration of Other Therapeutic Areas: Based on the diverse activities of the broader benzamide class, investigating the potential of this compound and its derivatives in other areas such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases is warranted.

Several challenges need to be addressed to advance the research on this compound:

Optimization of Synthetic Routes: While synthetic methods for N-phenylbenzamides exist, optimizing these routes to efficiently generate a diverse library of analogues for extensive SAR studies can be challenging. whiterose.ac.uk Developing atom-economical and sustainable synthetic protocols is a key hurdle.

Pharmacokinetic and Toxicological Profiling: For any promising compounds identified, a significant challenge lies in conducting thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess their drug-likeness and safety profiles.

Mechanism of Action Studies: For any identified biological activity, elucidating the precise molecular mechanism of action will be a critical and often complex task.

Potential for Further Chemical Synthesis and Biological Evaluation Programs

The existing research on analogues of this compound provides a strong foundation for future chemical synthesis and biological evaluation programs. There is considerable potential to design and synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Future chemical synthesis programs could focus on:

Modification of the N-phenyl Ring: The antiviral studies on analogues have shown that substituents on the N-phenyl ring are crucial for activity. researchgate.netnih.gov A systematic exploration of various electron-donating and electron-withdrawing groups, as well as heterocyclic replacements for the phenyl ring, could lead to the discovery of more potent compounds.

Variation of Substituents on the Benzoyl Ring: While the 3-bromo-4-methoxy substitution is a starting point, exploring other halogen and alkoxy groups at these positions, or introducing new functional groups, could fine-tune the biological activity.

Advanced Synthetic Methodologies: Employing modern synthetic techniques such as C-H activation could enable the synthesis of more complex and novel analogues that are not easily accessible through traditional methods. whiterose.ac.uk

Biological evaluation programs should be designed to:

Screen for a Wider Range of Activities: A comprehensive screening program should be implemented to test new derivatives against a diverse set of biological targets, including kinases, proteases, and GPCRs, in addition to further exploring antiviral and anticancer potential.

In-depth Mechanistic Studies: For compounds that exhibit significant activity, detailed mechanistic studies should be undertaken to identify their molecular targets and pathways of action.

Preclinical Development: Promising lead compounds should be advanced into preclinical development, which would involve in vivo efficacy studies in animal models and detailed safety and toxicology assessments.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-4-methoxy-N-phenylbenzamide, and what key reaction conditions must be controlled?

The synthesis typically involves coupling 3-bromo-4-methoxybenzoic acid with aniline using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions at low temperatures (-50°C) to minimize side reactions . Bromination and methoxylation steps require precise stoichiometric control and inert atmospheres to avoid decomposition. Hazard assessments for intermediates (e.g., acyl chlorides) and proper handling of mutagenic byproducts are critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR (1H/13C): To confirm substitution patterns (e.g., bromine and methoxy groups) and amide bond formation. Aromatic protons typically appear in the δ 7.0–8.0 ppm range .

- FTIR: The carbonyl stretch (~1650 cm⁻¹) verifies the amide group.

- Mass spectrometry: Molecular ion peaks ([M+H]+) validate the molecular formula.

Q. What safety considerations are critical when handling this compound and its intermediates?

Conduct hazard assessments per guidelines like Prudent Practices in the Laboratory. Use PPE (gloves, goggles) and ensure ventilation. Monitor thermal stability via DSC (Differential Scanning Calorimetry), as decomposition may occur above 150°C. Store intermediates at -20°C in dark, inert conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during amide coupling steps?

- Reagent selection: Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for improved solubility.

- Activation: Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Monitoring: Use HPLC-MS or TLC to track reaction progress and identify side products (e.g., unreacted acid or dimerization) .

Q. How should researchers address discrepancies between experimental NMR data and computational predictions?

Perform DFT (Density Functional Theory) calculations with solvent correction (e.g., PCM model) to predict chemical shifts. Cross-validate with X-ray crystallography data to resolve ambiguities (e.g., rotational isomers). Ensure sample purity via recrystallization or HPLC .

Q. What strategies resolve crystal structure disorder in X-ray diffraction studies?

Q. How can computational tools predict synthetic pathways for novel derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) perform retrosynthetic analysis using reaction databases. Prioritize routes with high atom economy and validate via small-scale trials. For example, bromine substitution sites can be predicted using Fukui indices .

Q. What experimental approaches validate unexpected bioactivity in enzymatic assays?

- Kinetic studies: Use Lineweaver-Burk plots to identify inhibition mechanisms (competitive/non-competitive).

- Molecular docking: Simulate binding interactions with target enzymes (e.g., bacterial PPTases).

- Isotopic labeling: Track metabolic pathways using 13C/15N-labeled analogs .

Data Contradiction Analysis

Q. How to interpret conflicting fluorescence intensity data under varying pH conditions?

Fluorescence quenching at acidic pH (e.g., pH < 4) may result from protonation of the methoxy group, altering electron-withdrawing effects. Perform UV-Vis titration to determine pKa values and correlate with emission spectra .

Q. How to resolve inconsistencies in thermal stability reports?

Compare DSC data across studies, noting heating rates and sample preparation (e.g., crystalline vs. amorphous forms). Reproduce experiments under inert atmospheres to exclude oxidative decomposition .

Methodological Tables

Q. Table 1: Key Spectral Signatures for Characterization

| Technique | Key Features | Reference |

|---|---|---|

| 1H NMR | Aromatic protons at δ 7.2–7.8 ppm | |

| 13C NMR | Carbonyl signal at ~168 ppm | |

| FTIR | C=O stretch at ~1650 cm⁻¹ |

Q. Table 2: Hazard Mitigation Strategies

| Hazard Type | Mitigation Approach | Reference |

|---|---|---|

| Thermal Decomp. | Store at -20°C, avoid light | |

| Mutagenicity | Use fume hoods, Ames testing for analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.